molecular formula C16H10F4N2OS B2480819 2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole CAS No. 1171920-90-3

2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

Cat. No.: B2480819
CAS No.: 1171920-90-3
M. Wt: 354.32
InChI Key: QCFGCSDFTSCCNU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H10F4N2OS and its molecular weight is 354.32. The purity is usually 95%.
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Scientific Research Applications

The compound 2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole belongs to the class of 1,3,4-oxadiazole derivatives, which are recognized for their broad spectrum of biological activities. The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, serves as a core structure in numerous synthetic molecules and exhibits a variety of bioactivities due to its unique structural feature. This feature allows for effective binding with different enzymes and receptors in biological systems through numerous weak interactions, thereby eliciting a wide array of bioactivities (Verma et al., 2019; Lelyukh, 2019; Nayak & Poojary, 2019).

Medicinal Chemistry and Pharmacology

Extensive research has focused on the development of 1,3,4-oxadiazole-based derivatives due to their high therapeutic potential in treating various ailments. These compounds are being used in the entire range of medicinal chemistry, showcasing remarkable efficacy in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This wide range of applications highlights the compound's enormous development value and its role in advancing medicinal chemistry (Verma et al., 2019).

Synthetic Strategies and Applications Beyond Pharmacology

In addition to pharmacological applications, 1,3,4-oxadiazole derivatives, including this compound, have significant synthetic versatility and have been explored for applications in metal-ion sensing and as building blocks in materials science. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make these molecules suitable for developing metal-ion sensors, highlighting their importance beyond pharmacological uses (Sharma et al., 2022).

Properties

IUPAC Name

2-(2-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2OS/c17-13-7-2-1-6-12(13)14-21-22-15(23-14)24-9-10-4-3-5-11(8-10)16(18,19)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFGCSDFTSCCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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